molecular formula C8H9F3N2O2 B12220855 Methyl [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate

Methyl [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate

Cat. No.: B12220855
M. Wt: 222.16 g/mol
InChI Key: PNBQCQVFODCFRR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. The trifluoromethyl group attached to the pyrazole ring enhances the compound’s stability and reactivity, making it valuable in various chemical and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate typically involves the reaction of ethyl 4,4,4-trifluoromethylacetoacetate with methylhydrazine in ethanol. The reaction is carried out at room temperature under nitrogen atmosphere . The resulting product is then purified through crystallization or other separation techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The separation and purification processes are also scaled up to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Methyl [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted pyrazoles.

Scientific Research Applications

Methyl [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s ability to interact with enzymes and receptors, potentially inhibiting or activating specific pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl [1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]acetate is unique due to its specific substitution pattern and the presence of the trifluoromethyl group. This enhances its stability, reactivity, and potential biological activities compared to other similar compounds.

Properties

Molecular Formula

C8H9F3N2O2

Molecular Weight

222.16 g/mol

IUPAC Name

methyl 2-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]acetate

InChI

InChI=1S/C8H9F3N2O2/c1-13-5(4-7(14)15-2)3-6(12-13)8(9,10)11/h3H,4H2,1-2H3

InChI Key

PNBQCQVFODCFRR-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(F)(F)F)CC(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.